molecular formula C11H6F3NO2 B8107448 7-(Trifluoromethyl)isoquinoline-4-carboxylic acid

7-(Trifluoromethyl)isoquinoline-4-carboxylic acid

Cat. No.: B8107448
M. Wt: 241.17 g/mol
InChI Key: ROWFIRGLXHXWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)isoquinoline-4-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a trifluoromethyl group into the isoquinoline structure enhances its chemical and biological properties, making it a compound of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization to form the isoquinoline ring . This method can be further optimized using various catalysts and reaction conditions to improve yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)isoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products: The major products formed from these reactions include various quinoline derivatives, alcohols, aldehydes, and substituted isoquinolines .

Scientific Research Applications

7-(Trifluoromethyl)isoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)isoquinoline-4-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

  • 7-Fluoroisoquinoline-4-carboxylic acid
  • 7-Chloroisoquinoline-4-carboxylic acid
  • 7-Bromoisoquinoline-4-carboxylic acid

Comparison: Compared to its analogs, 7-(Trifluoromethyl)isoquinoline-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity. This makes it a more potent compound in various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

7-(trifluoromethyl)isoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-1-2-8-6(3-7)4-15-5-9(8)10(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWFIRGLXHXWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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